Veracillin
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Overview
Description
Dicloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . Dicloxacillin sodium is known for its resistance to penicillinase, an enzyme that inactivates many other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicloxacillin sodium involves multiple steps, including the formation of the β-lactam ring and the attachment of the isoxazolyl group. The process typically begins with the condensation of 6-aminopenicillanic acid with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride . This reaction is carried out under controlled conditions to ensure the stability of the β-lactam ring.
Industrial Production Methods: Industrial production of dicloxacillin sodium involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the crystallization of dicloxacillin sodium from a supersaturated solution to obtain the desired crystalline form . The final product is then purified and formulated into capsules or powders for reconstitution .
Chemical Reactions Analysis
Types of Reactions: Dicloxacillin sodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, affecting the stability and efficacy of the compound.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamases or acidic conditions.
Oxidation: Can occur in the presence of strong oxidizing agents.
Reduction: Typically requires reducing agents like hydrogen gas or metal hydrides.
Major Products Formed:
Hydrolysis: Results in the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can lead to various degradation products, depending on the specific conditions and reagents used.
Scientific Research Applications
Dicloxacillin sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Dicloxacillin sodium exerts its bactericidal effect by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the weakening and eventual lysis of the bacterial cell. Dicloxacillin sodium is resistant to hydrolysis by β-lactamases, making it effective against β-lactamase-producing bacteria .
Comparison with Similar Compounds
Flucloxacillin: Similar in pharmacokinetics and antibacterial activity but has a higher incidence of hepatic adverse effects.
Oxacillin: Another penicillinase-resistant penicillin with similar uses but different pharmacokinetic properties.
Cloxacillin: Shares a similar mechanism of action but differs in its spectrum of activity and pharmacokinetics.
Uniqueness of Dicloxacillin Sodium: Dicloxacillin sodium is unique due to its high resistance to β-lactamase and its specific activity against penicillin-resistant Staphylococcus aureus . It also has a lower incidence of severe hepatic adverse effects compared to flucloxacillin .
Properties
IUPAC Name |
sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMMGAFBINOJY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N3NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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